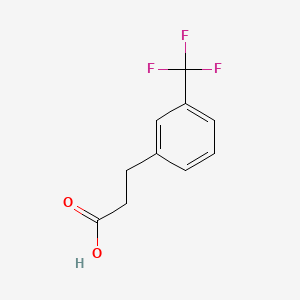

3-(3-Trifluoromethylphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJJMIWCCJIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380617 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-50-2 | |

| Record name | 3-(3-Trifluoromethylphenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet (M5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Trifluoromethylphenyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-(TRIFLUOROMETHYL)HYDROCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U44XHH79H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations

Functional Group Transformations and Derivatization Studies

The carboxylic acid moiety of 3-(3-trifluoromethylphenyl)propionic acid is the primary site for functional group transformations. These reactions are crucial for synthesizing derivatives and more complex molecules. Common transformations include reduction to aldehydes, esterification, and conversion to amides.

One of the most significant transformations is the reduction of the carboxylic acid (or its ester derivative) to the corresponding aldehyde, 3-(3-trifluoromethylphenyl)propanal. This aldehyde is a critical intermediate in the synthesis of pharmaceuticals. For instance, the ethyl ester of the acid, ethyl 3-(3-trifluoromethylphenyl)propanoate, can be selectively reduced to the aldehyde. This transformation requires mild reducing agents to prevent over-reduction to the corresponding alcohol. Research has explored various conditions for this selective reduction, highlighting the importance of reagent choice and reaction parameters.

Below is a data table summarizing the conditions for the reduction of the ethyl ester derivative to the aldehyde.

Table 1: Selective Reduction of Ethyl 3-(3-trifluoromethylphenyl)propanoate to 3-(3-trifluoromethylphenyl)propanal

| Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Ref. |

|---|---|---|---|---|---|

| PDBBA | THF | 0–25 | 1–4 | >95 |

PDBBA: Potassium diisobutyl-tert-butoxyaluminum hydride DIBAL-H: Diisobutylaluminium hydride THF: Tetrahydrofuran

Esterification is another fundamental derivatization. The reaction of this compound with an alcohol, typically under acidic catalysis, yields the corresponding ester, such as ethyl 3-(3-trifluoromethylphenyl)propanoate. Furthermore, the carboxylic acid can be converted into an amide, for example by reacting it with (R)-1-(1-naphthyl)ethylamine, to form (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, a derivative related to the synthesis of Cinacalcet.

Role as a Reagent in Complex Organic Synthesis

This compound is a valuable building block in multi-step organic synthesis, most notably as a key intermediate in the production of the calcimimetic drug Cinacalcet. The synthesis of Cinacalcet from this propionic acid derivative showcases its utility as a foundational scaffold.

The synthetic route to Cinacalcet typically involves the initial conversion of this compound into a more reactive intermediate, such as an aldehyde or an activated acid derivative. In one common pathway, the acid is first reduced to 3-(3-trifluoromethylphenyl)propanal. This aldehyde then undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine. This final step forms the crucial secondary amine linkage and establishes the stereocenter of the final drug molecule. The entire process relies on the specific carbon framework and functional groups provided by the starting propionic acid.

The compound's utility extends beyond pharmaceuticals into material science and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as enhanced thermal stability, chemical resistance, and lipophilicity, making it a useful reagent for creating specialty polymers and effective herbicides or pesticides.

Catalytic Applications and Mechanistic Insights

Beyond its role as a stoichiometric reagent, this compound and its reactions are relevant in the context of catalysis.

Research has demonstrated the participation of this compound in boron-catalyzed N-alkylation of amines. This metal-free catalytic method provides a direct route to synthesize N-alkylated amines from carboxylic acids and amines using a silane (B1218182) as the reducing agent. This methodology has been successfully applied to the one-pot synthesis of Cinacalcet, where this compound serves as the alkylating agent for (R)-(+)-1-(1-naphthyl)ethylamine. The reaction is facilitated by a boron-based catalyst, offering a more sustainable alternative to traditional metal-catalyzed methods.

This compound has been identified as a co-catalyst for trifluoroacetic acid. While specific mechanistic details and the full scope of its application in this role are not extensively detailed in the literature, its function likely involves modulating the acidity or reactivity of the primary catalyst in certain organic transformations.

Reaction Kinetics and Thermodynamic Analysis

Detailed experimental studies on the reaction kinetics and thermodynamic properties specifically for this compound are not widely reported in the available scientific literature. While thermodynamic data for the parent compound, 3-phenylpropanoic acid, exists, the presence of the highly electronegative trifluoromethyl group would significantly alter properties such as enthalpy of formation, heat capacity, and reaction equilibrium constants. Similarly, kinetic analyses, which would provide insight into reaction rates and activation energies for its various transformations, remain an area for future investigation.

Applications in Medicinal Chemistry and Drug Discovery

Strategic Intermediate in Pharmaceutical Synthesis

As a key intermediate, 3-(3-Trifluoromethylphenyl)propionic acid serves as a foundational component in the construction of more complex, biologically active compounds.

This compound is a crucial intermediate in the synthesis of Cinacalcet chemicalbook.comgoogle.comlabshake.com. Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma nih.govnih.gov.

The synthesis process involves the reduction of 3-trifluoromethyl cinnamic acid to yield this compound googleapis.comgoogle.com. This intermediate is then subjected to further reactions, including chlorination and amidation with R-1-naphthalene ethylamine, followed by reduction and salt formation to produce high-quality cinacalcet hydrochloride google.com. The purity of the this compound intermediate is critical, as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient google.com. Various synthetic methods have been developed to produce this intermediate with high yield and purity, greater than 99.7%, ensuring its suitability for pharmaceutical manufacturing google.com.

Table 1: Role in Cinacalcet Synthesis

| Step | Description | Starting Material | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | m-trifluoromethyl cinnamic acid | This compound | - |

The unique chemical properties imparted by the trifluoromethyl group make this compound a valuable starting material for a range of bioactive small molecules chemimpex.com. Its enhanced lipophilicity allows derivatives to better interact with hydrophobic pockets in proteins, a key aspect of drug design . Researchers utilize this compound as a reagent in organic synthesis to create complex molecules for advancing chemical research and developing fluorinated compounds with improved pharmacological properties chemimpex.com.

Design and Development of Novel Therapeutic Agents

The structural framework of this compound is being explored for the development of new drugs targeting a variety of diseases.

Propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example pharmacy180.com. Research has focused on this compound as a key intermediate in the development of new anti-inflammatory and analgesic drugs chemimpex.com. Studies on related propionic acid compounds have demonstrated significant analgesic and anti-inflammatory activity. For instance, 3-benzoyl-propionic acid has been evaluated for its anti-inflammatory properties, and d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid has shown potent anti-inflammatory, anti-pyretic, and analgesic effects in animal models researchgate.netnih.gov. The development of new agents based on the this compound structure aims to leverage these known properties while potentially offering improved efficacy or safety profiles.

Table 2: Investigated Properties of Related Propionic Acid Derivatives

| Compound | Investigated Activity | Key Finding |

|---|---|---|

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Analgesic and Anti-inflammatory | Showed significant local activity with no central nervous system involvement nih.gov. |

| d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid | Anti-inflammatory, Analgesic, Anti-pyretic | More potent anti-inflammatory and anti-pyretic effects compared to classical NSAIDs nih.gov. |

While this compound itself is investigated as a synthetic building block, the parent molecule, propionic acid (PPA), is known to have effects on the central nervous system. Elevated levels of PPA are associated with the metabolic disorder propionic acidemia, which can present with a variety of neurological symptoms, including developmental delay and seizures oaanews.orgnih.gov. Research has shown that PPA can induce neuro-inflammation and other changes in brain cells, which has led to investigations into its potential link with autism spectrum disorder (ASD) azolifesciences.comnih.govmdpi.com. PPA has been found to cross the blood-brain barrier and can lead to symptoms associated with ASD in animal models mdpi.com. The study of how modifying the PPA structure, such as in this compound, affects these neurological pathways is a potential area for the design of new therapeutic agents targeting neurological disorders.

Derivatives and related structures of this compound have shown potential in the development of antitumor agents. Research has indicated that compounds structurally similar to derivatives of this acid can exhibit significant antitumor properties by inhibiting tumor growth in various cancer cell lines . The thiazole moiety, when incorporated into structures containing a propanoic acid framework, is a privileged scaffold in medicinal chemistry with wide-ranging pharmacological applications, including anticancer activity mdpi.com. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated promising, structure-dependent antiproliferative activity against lung cancer models, highlighting the potential for developing novel anticancer candidates from such scaffolds mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific, extensive public-domain research detailing the structure-activity relationship (SAR) of this compound derivatives is limited, general principles for arylpropionic acids can be extrapolated to understand how structural modifications might influence biological activity. humanjournals.comorientjchem.org Arylpropionic acids are a well-known class of compounds with a range of biological activities, and their SAR has been a subject of study. researchgate.net

Key areas for modification in a typical SAR study of this scaffold would include:

The Propionic Acid Chain: The carboxylic acid group is often crucial for activity, acting as a key binding feature (pharmacophore) to biological targets. pharmacy180.com Modifications at the alpha-carbon (the carbon adjacent to the carboxylic acid) with a methyl group can enhance anti-inflammatory activity in some arylalkanoic acids. pharmacy180.com Altering the length of the alkyl chain, for instance, by increasing the distance between the aromatic ring and the acidic center to two or three carbons, generally leads to a decrease in activity. pharmacy180.com Studies on other 3-arylpropionic acids have shown that metabolic oxidation at the benzylic C3 position can lead to a short biological half-life, suggesting that substitutions at this position could enhance pharmacokinetic properties. nih.gov

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of activity and selectivity. In the case of this compound, the trifluoromethyl group is at the meta-position. The strong electron-withdrawing nature of the CF3 group significantly alters the electronic properties of the aromatic ring, which can influence receptor binding interactions. nih.gov Further substitutions on the ring (e.g., adding chloro, bromo, or fluoro groups) could modulate activity, as seen in other scaffolds where a 4-chloro-3-(trifluoromethyl)phenyl group participated in hydrophobic interactions with target proteins. mdpi.com

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole, to potentially improve metabolic stability or oral bioavailability while maintaining the necessary acidic character for target interaction.

A hypothetical SAR study might explore how these modifications affect a specific biological endpoint, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

Influence of the Trifluoromethyl Moiety on Pharmacological Profiles

The trifluoromethyl group is not merely a passive substituent; its unique electronic properties and steric profile actively shape the pharmacological characteristics of a molecule. mdpi.comwechemglobal.com Its incorporation is a deliberate strategy to enhance drug-like properties. dntb.gov.ua

Lipophilicity, often measured as the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. nih.govresearchgate.net This is a key reason for its frequent use in drug design. wechemglobal.com

The presence of the CF3 group on the phenyl ring of this compound enhances its lipophilic character. nih.govmdpi.com This increased lipophilicity can facilitate the molecule's ability to permeate cellular membranes, which is essential for reaching intracellular targets. nih.govmdpi.com By improving membrane permeability, the trifluoromethyl group can lead to better absorption and distribution of the compound throughout the body. nih.gov

| Property | Influence of -CF3 Group | Consequence for Drug Candidate |

|---|---|---|

| Lipophilicity (log P) | Increases | Enhanced membrane permeability and cellular uptake nih.gov |

| Electronegativity | Strongly electron-withdrawing | Modulates pKa, alters metabolic sites, influences binding interactions wechemglobal.com |

| Metabolic Stability | Increases | Blocks metabolic oxidation, prolongs biological half-life nih.gov |

| Binding Affinity | Can increase | Improves hydrophobic and electrostatic interactions with target nih.gov |

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being broken down by metabolic processes. The trifluoromethyl group plays a crucial role in enhancing metabolic stability. researchgate.net

| Characteristic | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |

|---|---|---|

| Size | Smaller | Larger, can provide better steric fit in binding pockets nih.gov |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing nih.gov |

| Metabolic Liability | Susceptible to oxidation | Highly resistant to oxidative metabolism nih.gov |

| Lipophilicity Contribution | Moderate | High mdpi.com |

Biochemical and Biological Research Applications

Utilization as a Substrate in Enzymatic Transformations

While direct studies on the enzymatic transformation of 3-(3-trifluoromethylphenyl)propionic acid are not extensively documented, research on analogous compounds suggests its potential as a substrate for various enzymes. A notable example is the enzymatic dehydrogenation of the non-fluorinated counterpart, 3-phenylpropionic acid. In this process, 3-phenylpropionyl-CoA is effectively dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) nih.gov. This reaction is significant in the context of certain metabolic disorders where the activity of MCAD is deficient nih.gov. The study demonstrated that MCAD is the primary enzyme responsible for this transformation, with other acyl-CoA dehydrogenases showing no significant activity nih.gov. The product of this enzymatic reaction is trans-cinnamoyl-CoA nih.gov. Given the structural similarity, it is plausible that this compound could also serve as a substrate for MCAD or other dehydrogenases, potentially undergoing a similar conversion to a cinnamoyl-CoA derivative.

Furthermore, the broader field of biocatalysis has shown the successful use of enzymes in reactions involving structurally related molecules. For instance, lipases have been efficiently used for the enantioselective esterification of racemic 1-(3-trifluoromethylphenyl)propan-2-ol, a precursor for the synthesis of fenfluramine researchgate.net. This demonstrates the capability of enzymes to recognize and act upon substrates containing the trifluoromethylphenyl moiety.

Table 1: Enzymatic Dehydrogenation of 3-Phenylpropionyl-CoA by Human MCAD

| Parameter | Value | Reference |

| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | nih.gov |

| Substrate | 3-Phenylpropionyl-CoA | nih.gov |

| Km | 50 µM | nih.gov |

| Product | trans-Cinnamoyl-CoA | nih.gov |

Investigations into Protein-Ligand Interactions

Direct investigations into the protein-ligand interactions of this compound are not widely reported. However, studies on similar small molecules provide insights into how this compound might interact with biological macromolecules. For example, the interaction between the chiral drug 2-(3-benzoylphenyl)propionic acid (ketoprofen) and bovine serum albumin (BSA) has been studied using circular dichroism and fluorescence spectroscopy nih.govresearchgate.net. These studies revealed that the drug binds to BSA, and the protein exhibits chiral recognition, meaning the binding affinity and the nature of the binding site can differ between the enantiomers of the drug nih.govresearchgate.net. A tryptophan residue within the protein was identified as being involved in the binding of the drug nih.govresearchgate.net.

Considering that this compound possesses a hydrophobic trifluoromethylphenyl group and a hydrophilic carboxylic acid group, it has the potential to interact with proteins through a combination of hydrophobic and electrostatic interactions. The trifluoromethyl group can enhance lipophilicity, which may favor binding to hydrophobic pockets in proteins chemimpex.com.

Table 2: Stoichiometry of 2-(3-benzoylphenyl)propionic acid Binding to Bovine Serum Albumin

| Stoichiometry (Drug:Protein) | Observation | Reference |

| 1:1 | Formation of a stable adduct | nih.govresearchgate.net |

| 2:1 | Formation of a stable adduct | nih.govresearchgate.net |

Modulation and Inhibition of Enzyme Activities

While there is a lack of direct studies on the enzyme modulation or inhibition properties of this compound, research on structurally related compounds suggests potential activities. For instance, 3-(3-hydroxyphenyl)propionic acid, a microbial metabolite of quercetin, has been shown to inhibit the expression of E-selectin on endothelial cells nih.gov. This inhibition is mediated through the suppression of the NF-κB pathway, a key signaling pathway involved in inflammation nih.gov. This finding suggests that phenylpropionic acid derivatives can have modulatory effects on cellular signaling pathways and protein expression.

Furthermore, this compound is a key intermediate in the synthesis of Cinacalcet google.com. Cinacalcet itself is known to be metabolized by cytochrome P450 enzymes, and it also acts as an inhibitor of CYP2D6. While this activity is associated with the final drug, it highlights the potential for molecules with the trifluoromethylphenylpropyl structure to interact with and modulate the activity of metabolic enzymes.

Elucidation of Molecular Targets and Biological Pathways

The most significant molecular target associated with this compound is indirectly through its role as a crucial building block for the drug Cinacalcet google.com. The primary molecular target of Cinacalcet is the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a central role in regulating calcium homeostasis. Cinacalcet acts as a calcimimetic, meaning it allosterically modulates the CaSR, increasing its sensitivity to extracellular calcium ions. This leads to a reduction in the secretion of parathyroid hormone (PTH).

Therefore, the biological pathway influenced by compounds derived from this compound is the CaSR-mediated signaling pathway that governs parathyroid function and calcium metabolism. The ability of the final drug product to interact with this specific molecular target underscores the importance of the structural features contributed by the this compound backbone.

Table 3: Molecular Target of Cinacalcet

| Drug | Molecular Target | Biological Pathway |

| Cinacalcet | Calcium-Sensing Receptor (CaSR) | Regulation of Parathyroid Hormone (PTH) secretion and calcium homeostasis |

Applications in Peptide Synthesis and Biopharmaceutical Formulation

While direct applications of this compound in peptide synthesis are not extensively documented, its structural features make it a candidate for incorporation into peptide structures to introduce unique properties. The field of peptide synthesis often utilizes non-natural amino acids and other building blocks to create peptides with enhanced stability, altered conformation, or novel biological activities.

Propionic acid derivatives can be used in solid-phase peptide synthesis (SPPS) nih.gov. For instance, Fmoc-protected amino-propionic acid derivatives can serve as building blocks in the stepwise assembly of peptide chains nbinno.com. The trifluoromethylphenyl group of this compound could be incorporated to increase the hydrophobicity of a peptide or to act as a probe for studying peptide-protein interactions.

Applications in Agrochemical and Material Sciences Research

Role in Agrochemical Formulations

In the competitive field of agrochemicals, maximizing the effectiveness of active ingredients is paramount. 3-(3-Trifluoromethylphenyl)propionic acid and its derivatives are utilized as adjuvants or synergists in herbicide and pesticide formulations to improve their performance.

The presence of the trifluoromethyl (-CF3) group in this compound is key to its function in agrochemical formulations. chemimpex.com This group is known to increase the lipophilicity of a molecule, which is its ability to dissolve in fats, oils, and lipids. This enhanced lipophilicity allows for better penetration of the waxy cuticle of plants and the exoskeletons of insects, thereby improving the absorption and effectiveness of the active herbicidal or pesticidal compounds. chemimpex.com

By facilitating the uptake of the active ingredients, this compound can lead to a more potent and faster-acting product. This can potentially allow for lower application rates of the primary pesticide or herbicide, reducing both costs and environmental impact. While specific public domain data on the enhanced efficacy of commercial formulations containing this exact molecule is proprietary, the principle of using fluorinated compounds to boost performance is well-established in the agrochemical industry.

Table 1: Theoretical Impact of Lipophilicity on Pesticide Efficacy

| Property Enhanced by -CF3 Group | Mechanism of Action | Expected Outcome in Formulations |

|---|---|---|

| Increased Lipophilicity | Improved penetration of plant cuticle and insect exoskeleton | Higher absorption rate of active ingredient |

| Enhanced Chemical Stability | Resistance to metabolic degradation within the target organism | Prolonged activity of the herbicide/pesticide |

This table is a representation of the generally accepted benefits of trifluoromethyl groups in agrochemical design and is not based on specific experimental data for this compound found in the public domain.

Development of Advanced Materials

The same properties that make this compound useful in agrochemicals also make it a valuable building block in material sciences for the development of advanced materials with specialized properties. chemimpex.com

This compound can be used as a monomer or a modifying agent in the synthesis of specialty polymers such as polyesters and polyamides. The incorporation of the trifluoromethylphenyl group into the polymer backbone can significantly alter the material's properties. researchgate.netresearchgate.net

For instance, in the synthesis of aromatic polyamides, the inclusion of trifluoromethyl groups can disrupt the close packing of polymer chains. mdpi.com This leads to polymers that are amorphous and more readily soluble in organic solvents, which is a significant advantage for processing and casting into films or coatings. researchgate.netmdpi.com These soluble aromatic polyamides can then be used to create flexible and transparent films with good mechanical properties. researchgate.net

Fluoropolymer coatings are engineered to provide a range of performance benefits, including corrosion protection, dielectric insulation, and non-stick surfaces. enduracoatings.com While direct synthesis of coatings from this compound is not extensively documented in public literature, the use of fluorinated monomers to achieve these properties is a common strategy in the coatings industry. paint.orgfraunhofer.deilag-group.com

Polymers containing trifluoromethyl groups, such as certain polyamides and poly(arylene ether)s, have been shown to exhibit high glass transition temperatures and excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.netnih.gov This makes them suitable for high-performance applications where resistance to extreme temperatures is crucial.

Furthermore, the chemical inertness of the trifluoromethyl group contributes to the material's resistance to a wide range of chemicals, including acids, bases, and organic solvents. enduracoatings.com This makes polymers and coatings derived from fluorinated monomers like this compound ideal for use in harsh chemical environments. enduracoatings.com

Table 2: Properties of Aromatic Polyamides Containing Trifluoromethyl Groups

| Property | Typical Range for CF3-Containing Polyamides | Significance in Advanced Materials |

|---|---|---|

| Glass Transition Temperature (Tg) | 258–327°C | High thermal stability for demanding applications. researchgate.net |

| 10% Weight-Loss Temperature | > 500°C in N2 | Excellent resistance to thermal degradation. researchgate.net |

| Dielectric Constant (100 Hz) | 3.22–3.70 | Suitable for use as insulating materials in electronics. researchgate.net |

| Moisture Absorption | 1.75–2.58% | Low moisture uptake, important for maintaining properties in humid environments. researchgate.net |

The data in this table is based on research on novel aromatic polyamides containing 3-trifluoromethyl-substituted triphenylamine (B166846) moieties and is illustrative of the properties that can be achieved by incorporating trifluoromethyl groups into a polymer backbone. researchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-(3-Trifluoromethylphenyl)propionic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals confirm the presence of the substituted aromatic ring and the propionic acid side chain. The aromatic protons typically appear as a complex multiplet in the downfield region, while the aliphatic protons of the ethyl group exhibit characteristic triplet or quartet signals. ¹³C NMR spectroscopy complements this by identifying all unique carbon environments within the molecule, including the quaternary carbon of the trifluoromethyl group and the carbonyl carbon of the carboxylic acid. Furthermore, ¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group, which is a key feature of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak is typically observed around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. Additionally, characteristic peaks for C-H stretching of the aromatic ring and aliphatic chain, as well as C-F stretching vibrations from the trifluoromethyl group, are present.

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of this compound (218.18 g/mol ). The fragmentation pattern can provide further structural information, often showing losses of fragments such as the carboxyl group or parts of the alkyl chain.

| Spectroscopic Data for this compound | |

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. |

| ¹³C NMR | Resonances for all carbon atoms, including the CF₃ and C=O groups. |

| ¹⁹F NMR | A singlet peak confirming the trifluoromethyl group. |

| Infrared (IR) | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 218. |

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic carboxylic acids. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic or phosphoric acid to suppress the ionization of the carboxylic acid and improve peak shape. sielc.com The retention of this compound is influenced by the pH and composition of the mobile phase. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also offer unique selectivity for separating aromatic carboxylic acids. sielc.com

Gas Chromatography (GC) is another powerful technique, particularly for assessing the purity of volatile compounds. For the analysis of carboxylic acids like this compound, derivatization is often employed to increase their volatility and thermal stability. However, direct injection is also possible. GC is frequently used to determine the percentage purity of synthetic batches. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it becomes a potent tool for the identification of unknown impurities.

Purity Assessment and Impurity Profiling of Synthetic Batches

Ensuring the purity of this compound is critical, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients like Cinacalcet. Regulatory guidelines necessitate the identification and quantification of impurities.

The synthesis of this compound typically involves the hydrogenation of m-Trifluoromethylcinnamic acid. chemicalbook.com This process can lead to the formation of several impurities. Two notable impurities that have been identified are:

m-Trifluoromethylcinnamic Acid : The starting material for the hydrogenation reaction. Its presence indicates an incomplete reaction.

3-(3-trifluoromethyl cyclohexyl) propionic acid : An over-reduction product where the aromatic ring has been fully hydrogenated. google.com

The impurity profile of a synthetic batch is typically established using a combination of HPLC and GC-MS. These techniques allow for the separation, identification, and quantification of each impurity. A preparation method has been described that yields 3-(3-trifluoromethylphenyl) propionic acid with a purity greater than 99.7%, with the total content of impurities being less than 0.3%. google.com

| Common Impurities in the Synthesis of this compound | |

| Impurity Name | Origin |

| m-Trifluoromethylcinnamic Acid | Unreacted starting material |

| 3-(3-trifluoromethyl cyclohexyl) propionic acid | Over-reduction of the aromatic ring |

Microscopic and Spectroscopic Techniques for Material Analysis

The solid-state properties of this compound can be investigated using various microscopic and spectroscopic techniques. These analyses provide insights into the crystalline structure, morphology, and intermolecular interactions, which can influence the compound's physical properties and behavior.

The incorporation of fluorine atoms into aromatic compounds can significantly influence their material properties, including crystal packing and intermolecular interactions. researchgate.net Advanced spectroscopic techniques, such as solid-state NMR and Raman spectroscopy, can further probe the local environment of atoms within the crystal lattice and provide information about vibrational modes, respectively. Microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology and particle size of the crystalline material.

| Crystallographic Data for the Analog 3-[4-(Trifluoromethyl)phenyl]propanoic acid | |

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | Inversion dimers via O—H···O hydrogen bonds nih.gov |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 3-(3-Trifluoromethylphenyl)propionic acid are fundamental to its chemical and biological activity. Conformational analysis elucidates the energetically favorable spatial arrangements of the molecule, while molecular dynamics (MD) simulations provide a view of its behavior over time.

Conformational Analysis: The structure of this compound features a flexible propionic acid side chain attached to a trifluoromethyl-substituted phenyl ring. The key degrees of freedom that determine its conformation are the torsion angles along the C(aryl)-C(alkyl) and C(alkyl)-C(alkyl) bonds of the side chain.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological membrane. cardiff.ac.uk These simulations track the movements of atoms over time, providing insights into conformational flexibility, solvent interactions, and potential binding pathways to macromolecular targets. nih.govresearchgate.net For a molecule like this, MD simulations could explore how it diffuses through cellular membranes, a critical step for bioavailability. cardiff.ac.uk The simulations would likely show the molecule's preferred orientation and position within a lipid bilayer, revealing how the trifluoromethyl group influences its interactions with the hydrophobic core and polar headgroups of the membrane. cardiff.ac.uk

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms.

Docking Studies and Binding Predictions: While extensive docking studies specifically for this compound are not widely published, research on analogous structures provides a basis for predicting its potential interactions. For example, various 3-phenylpropanoic acid derivatives have been investigated as ligands for different receptors. mdpi.comnih.govmdpi.com The structurally similar compound, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, has been identified as a weak ligand for the human NK1 receptor. mdpi.com

Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and evaluating the binding energy. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a receptor's active site. nih.govmdpi.com

Hydrophobic and van der Waals Interactions: The phenyl ring and the trifluoromethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues. researchgate.netnih.gov The trifluoromethyl group, in particular, can enhance binding to hydrophobic pockets.

Pi-Stacking: The aromatic ring can form π-π stacking or π-alkyl interactions with complementary residues like phenylalanine, tyrosine, or tryptophan. researchgate.netnih.gov

The predicted binding affinity, often expressed as a docking score or binding free energy (ΔG), quantifies the stability of the ligand-receptor complex. mdpi.com These predictions help prioritize compounds for experimental screening and can guide the design of more potent analogs. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These calculations are essential for understanding a compound's stability, reactivity, and spectroscopic characteristics. scirp.org

Electronic Properties: For this compound, quantum calculations can determine the distribution of electron density, molecular orbital energies, and the electrostatic potential. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. mdpi.com This effect lowers the energy of the molecular orbitals and can impact the molecule's reactivity and acidity.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. scirp.org A smaller gap generally implies higher reactivity.

Mulliken Charge Distribution: This analysis reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule. scirp.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, predicting sites for intermolecular interactions.

Reactivity Prediction: The electron-withdrawing nature of the trifluoromethyl group increases the acidity (lowers the pKa) of the carboxylic acid compared to the non-fluorinated analog, 3-phenylpropionic acid. The predicted pKa for this compound is approximately 4.56. chemicalbook.com DFT calculations can precisely model this effect and predict how the molecule will behave in different chemical environments, guiding its use in synthesis or its interaction with biological systems. mdpi.comscirp.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical part of the early drug discovery process, used to evaluate the pharmacokinetic profile of a compound without the need for extensive laboratory testing. nih.govsemanticscholar.org These predictions are based on the molecule's physicochemical properties and are often guided by established rules and models. researchgate.netrjptonline.org

Predicted ADME Profile: Computational tools can predict various ADME properties for this compound. Many of these predictions are based on established frameworks like Lipinski's "rule of five," which helps assess a compound's potential for oral bioavailability. rjptonline.org

Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Significance in ADME | Reference |

| Molecular Weight | 218.17 g/mol | Complies with Lipinski's rule (<500 Da), favoring good absorption and distribution. | nih.gov |

| LogP (Octanol/Water Partition Coefficient) | 2.7 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. Complies with Lipinski's rule (≤5). | nih.gov |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5), favorable for membrane permeability. | nih.gov |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤10), favorable for membrane permeability. | nih.gov |

| Total Polar Surface Area (TPSA) | 37.3 Ų | A TPSA below 140 Ų is generally associated with good cell permeability and oral bioavailability. | rjptonline.orgnih.gov |

| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is linked to higher oral bioavailability. | nih.gov |

| pKa (acid dissociation constant) | ~4.56 | Indicates it is a weak acid, which affects its charge state, solubility, and absorption at different physiological pH values. | chemicalbook.com |

These in silico predictions suggest that this compound possesses drug-like physicochemical properties. researchgate.net It is expected to have good passive absorption and membrane permeability. rjptonline.org Further computational models could predict its susceptibility to metabolism by cytochrome P450 enzymes or its potential to be a substrate for efflux transporters like P-glycoprotein, providing a more complete pharmacokinetic profile. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Green Chemistry Initiatives

The industrial synthesis of 3-(3-Trifluoromethylphenyl)propionic acid and its derivatives presents opportunities for implementing green chemistry principles to reduce environmental impact and improve efficiency. Current synthetic routes often rely on traditional methods that may involve hazardous solvents and reagents. Future research will likely focus on developing more sustainable pathways.

Key areas of exploration include:

Greener Solvents and Catalysts: Research into replacing hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives such as γ-valerolactone or 2-methyltetrahydrofuran has shown promise in the synthesis of related intermediates. researchgate.net A patented method for preparing this compound already utilizes catalytic hydrogenation with a recyclable Palladium on carbon (Pd/C) catalyst. tcichemicals.com Future work could focus on optimizing these catalytic systems, perhaps using catalysts based on earth-abundant metals or developing more robust, recoverable catalysts to minimize metal leaching and waste. ambeed.com

Energy-Efficient Methodologies: Microwave-assisted synthesis is a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and simpler purification procedures. mdpi.com Applying microwave irradiation to the synthesis of this compound and its derivatives could offer a more energy-efficient alternative to conventional heating methods. tcichemicals.com

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis is a cornerstone of green chemistry. While not yet applied to this specific molecule, biocatalytic methods have been successfully developed for producing other fluorinated organic acids, such as 2-fluoro-3-hydroxypropionic acid. eurekaselect.comcymitquimica.com Future research could explore the discovery or engineering of enzymes capable of catalyzing the synthesis of this compound, offering a highly selective and environmentally friendly route.

| Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

|---|---|---|---|

| Solvent | N,N-dimethylformamide (DMF), Dichloromethane | γ-Valerolactone, 2-Methyltetrahydrofuran, Water, Supercritical Fluids | Reduced toxicity, improved biodegradability, lower environmental impact. researchgate.netjove.com |

| Catalysis | Stoichiometric reagents, non-recyclable catalysts | Recyclable heterogeneous catalysts (e.g., Pd/Al2O3), biocatalysts (enzymes) | Reduced waste, catalyst reuse, high selectivity, mild reaction conditions. researchgate.netambeed.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, photocatalysis | Reduced reaction times, lower energy consumption, improved yields. mdpi.comnih.gov |

Identification of New Therapeutic Targets and Bioactive Analogues

While this compound is a known building block for anti-inflammatory and analgesic drugs, its full therapeutic potential remains largely untapped. caymanchem.com The trifluoromethylphenyl moiety is a well-established pharmacophore that can enhance drug potency and improve pharmacokinetic profiles. mdpi.comrsc.org

Future research should focus on:

Targeting Inflammatory Pathways: Arylpropionic acid derivatives are famously known as non-steroidal anti-inflammatory drugs (NSAIDs). Research on a trifluoromethyl analogue of Indomethacin revealed that the CF3 group can confer high selectivity for cyclooxygenase-2 (COX-2) over COX-1. mdpi.com This suggests that derivatives of this compound could be developed as selective COX-2 inhibitors, potentially offering anti-inflammatory and analgesic effects with fewer gastrointestinal side effects than non-selective NSAIDs. Other key inflammatory enzymes, such as cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LOX), also represent viable targets. researchgate.netnih.gov

Developing Novel Bioactive Analogues: As an intermediate for the calcimimetic drug Cinacalcet, which targets the calcium-sensing receptor (CaSR), there is a clear precedent for its use in developing receptor modulators. tcichemicals.com By creating analogues of this compound—for instance, by modifying the propionic acid chain or adding substituents to the phenyl ring—new molecules with altered potency, selectivity, or pharmacokinetic properties could be discovered. These new chemical entities could be explored for efficacy in treating secondary hyperparathyroidism or other disorders related to calcium homeostasis. nih.gov

Exploring Other Therapeutic Areas: The structural features of this compound make it a versatile scaffold. Its amino-functionalized analogue, (S)-3-Amino-3-(2-trifluoromethylphenyl)propionic acid, is noted for its potential in developing agents for neurological disorders. mdpi.com This indicates that derivatives could be synthesized and evaluated for a wide range of other biological activities, including antibacterial or anticancer effects, areas where trifluoromethyl-containing compounds have shown significant promise. nih.govnih.gov

| Potential Target | Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain, Arthritis | Trifluoromethyl group can confer COX-2 selectivity, potentially reducing GI side effects associated with traditional NSAIDs. mdpi.com |

| Cytosolic Phospholipase A2 (cPLA2) | Inflammation, Rheumatoid Arthritis | Dual inhibition of cPLA2 and COX-2 is a promising strategy for treating complex inflammatory diseases. nih.gov |

| Calcium-Sensing Receptor (CaSR) | Hyperparathyroidism, Calcium Homeostasis Disorders | The parent compound is a key intermediate for Cinacalcet, a known CaSR modulator. tcichemicals.com |

| Bacterial Enzymes (e.g., Fatty Acid Biosynthesis) | Infectious Diseases | Trifluoromethyl-substituted phenyl pyrazoles have demonstrated potent activity against drug-resistant bacteria. nih.govresearchgate.net |

Innovative Applications in Advanced Material Science and Nanotechnology

The unique electronic and hydrophobic properties conferred by the trifluoromethyl group make this compound an attractive building block for advanced materials. chemimpex.com Its incorporation into larger molecular structures could lead to materials with tailored functionalities.

Future avenues for research include:

Fluorinated Polymers: The compound can serve as a monomer or a functional additive in polymerization reactions. Incorporation of the trifluoromethylphenyl group into polymer backbones, such as poly(methacrylates), can enhance thermal stability, chemical resistance, and modify surface properties (e.g., hydrophobicity). acs.org Such polymers could find applications in high-performance coatings, membranes, or optical materials.

Organic Electronics: Trifluoromethyl-substituted pyrazole derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The electron-withdrawing nature of the CF3 group can influence the HOMO/LUMO energy levels of organic semiconductors. Derivatives of this compound could be designed as components of host materials, emitters, or charge-transporting layers in optoelectronic devices.

Self-Assembling Systems and Nanotechnology: The strong hydrophobicity of the trifluoromethylphenyl group can drive the self-assembly of amphiphilic molecules in solution. nih.gov By attaching hydrophilic heads to the this compound backbone, novel surfactants or lipids could be created that form micelles, vesicles, or other nanostructures. These could be explored as drug delivery vehicles or templates for nanomaterial synthesis. Furthermore, fluorinated compounds are being investigated in nanotechnology approaches to treat diseases like Alzheimer's by inhibiting peptide aggregation. nih.gov

Liquid Crystals: The rigid phenyl ring combined with the flexible propionic acid chain and the polar trifluoromethyl group provides a molecular architecture conducive to forming liquid crystalline phases. ambeed.com By modifying the structure, new liquid crystal materials could be developed for use in displays and sensors.

| Application Area | Potential Role of this compound Derivatives | Resulting Material Properties |

|---|---|---|

| High-Performance Polymers | Functional monomer or additive | Enhanced thermal stability, chemical resistance, hydrophobicity. chemimpex.comacs.org |

| Organic Electronics | Component in host materials or charge-transport layers | Tunable electronic properties (HOMO/LUMO levels), improved device performance. researchgate.net |

| Nanomedicine | Building block for self-assembling amphiphiles | Formation of micelles/vesicles for drug delivery, inhibition of protein aggregation. nih.govnih.gov |

| Liquid Crystals | Core component of mesogenic molecules | Development of new materials for displays and sensors. ambeed.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug and materials discovery relies heavily on the rapid synthesis and evaluation of large numbers of compounds. This compound is an ideal scaffold for the application of these high-throughput methods.

Future directions include:

Combinatorial Library Synthesis: The propionic acid functional group is amenable to a wide range of chemical modifications, particularly amide bond formation. A combinatorial library can be generated by reacting this compound with a diverse collection of amines, creating a large set of amide derivatives in a parallel fashion. This approach allows for the systematic exploration of the chemical space around the core scaffold. nih.govmdpi.com

High-Throughput Screening (HTS): Once a library of derivatives is created, it can be subjected to HTS to identify "hits" for specific biological targets or material properties. bmglabtech.com For example, libraries can be screened against key inflammatory targets like COX-2 or cPLA2 using established biochemical or cell-based assays. researchgate.netnih.gov HTS platforms enable the testing of thousands of compounds rapidly, accelerating the identification of lead candidates for further development. japsonline.com

Encoded Library Technology: To manage larger libraries, encoded library technology could be employed. In this approach, each unique chemical structure synthesized on a solid support is tagged with a DNA "barcode." This allows for the screening of massive libraries as mixtures, with active compounds identified by sequencing their DNA tags, dramatically increasing the efficiency of the discovery process.

| Screening Stage | Assay Type | Purpose | Example Target/System |

|---|---|---|---|

| Primary Screen | Biochemical Assay (e.g., fluorescence-based) | Identify initial "hits" from a large combinatorial library that inhibit the target enzyme. | Recombinant human COX-2 enzyme. researchgate.net |

| Hit Confirmation | Dose-response analysis of primary hits | Confirm activity and determine the potency (IC50) of the hit compounds. | COX-2 biochemical assay. |

| Selectivity Screen | Counter-screen against related targets | Eliminate non-selective compounds by testing against the COX-1 isoform. | Recombinant human COX-1 enzyme. researchgate.net |

| Secondary Screen | Cell-based Assay | Evaluate the activity of selective hits in a more biologically relevant context. | LPS-stimulated RAW264.7 macrophage cells (measuring PGE2 production). nih.gov |

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Understanding

Realizing the full potential of this compound requires a departure from siloed research efforts. A collaborative, interdisciplinary approach is essential for translating fundamental discoveries into practical applications.

Future frameworks should promote synergy between:

Synthetic and Computational Chemistry: Computational chemists can use molecular modeling and virtual screening to design libraries of promising derivatives and predict their properties (e.g., binding affinity for a therapeutic target or electronic properties for a material). Synthetic chemists can then prioritize and create these targeted compounds for experimental validation.

Medicinal Chemistry and Chemical Biology: Close collaboration between medicinal chemists synthesizing new analogues and chemical biologists developing and running HTS assays is crucial. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery.

Materials Science and Engineering: Chemists with expertise in synthesizing novel fluorinated molecules can partner with materials scientists and engineers who can characterize the physical properties of these new compounds and fabricate them into devices (e.g., OLEDs, polymer films).

Academia and Industry: Partnerships between academic research groups, which often excel at fundamental discovery and exploring novel concepts, and industrial partners, with their expertise in process development, scale-up, and commercialization, are vital to ensure that promising laboratory findings can be translated into real-world products.

By fostering these interdisciplinary collaborations, the scientific community can comprehensively explore the chemical space and application potential of this compound, paving the way for the next generation of pharmaceuticals and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Trifluoromethylphenyl)propionic acid, and how can reaction conditions be optimized for yield?

- Answer : The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor using palladium on charcoal under H₂, as demonstrated for structurally similar phenylpropionic acids . Optimization strategies include adjusting catalyst loading (e.g., 5–10% Pd/C), temperature (40–60°C), and hydrogen pressure (1–3 atm). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate control. For trifluoromethyl-substituted analogs, inert atmospheres (e.g., nitrogen) may reduce side reactions .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the trifluoromethyl group (δ ~110–120 ppm for ¹⁹F coupling) and propionic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) .

- HPLC/MS : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) and ESI-MS for molecular ion verification (e.g., [M-H]⁻ at m/z 218) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Follow GHS guidelines for irritants (e.g., wear gloves, goggles). Use fume hoods to avoid inhalation, as fluorinated compounds may release toxic fumes upon decomposition. Store in cool, dry conditions away from oxidizers. Emergency procedures should include immediate rinsing for skin/eye contact and consultation of Safety Data Sheets (SDS) for spill management .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution resistance but stabilizes carboxylate anions, increasing acidity (pKa ~2.5–3.5). In esterification, this group may slow reaction kinetics, requiring stronger catalysts (e.g., H₂SO₄ or DCC). Computational studies (DFT) can model charge distribution and predict regioselectivity in derivatization .

Q. What computational methods are effective for modeling interactions between this compound and enzymatic targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to study binding affinities to enzymes like cyclooxygenases or decarboxylases. Parameterization of the trifluoromethyl group requires force fields (e.g., OPLS-AA) with adjusted partial charges derived from quantum mechanics (QM) calculations .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., ibuprofen for COX inhibition) and validate via orthogonal assays (e.g., ELISA and fluorescence polarization). Meta-analysis of raw datasets, if available, can identify confounding variables like solvent effects (DMSO vs. ethanol) .

Q. What strategies improve the stability of this compound in aqueous biological assays?

- Answer : Buffering at pH 6–7 reduces carboxylate ionization, enhancing membrane permeability. Lyophilization with cryoprotectants (trehalose) or formulation in PEG-based matrices can prevent hydrolysis. Stability studies using LC-MS under accelerated conditions (40°C, 75% RH) help identify degradation pathways (e.g., defluorination) .

Q. What in vitro models are suitable for studying the metabolic fate of this compound?

- Answer : Primary hepatocyte cultures or liver microsomes (human/rat) assess Phase I/II metabolism. Incubate with NADPH cofactors and monitor metabolites via UPLC-QTOF-MS. For gut microbiota interactions, anaerobic fecal incubations can identify propionic acid derivatives (e.g., dehydroxylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.